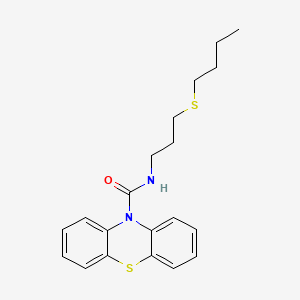![molecular formula C10H8N4O2S B14640010 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline CAS No. 55564-29-9](/img/structure/B14640010.png)
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is a chemical compound that features a nitro group, a pyrazine ring, and a sulfanyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-nitroaniline with pyrazin-2-thiol under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The aniline and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 2-amino-4-[(pyrazin-2-yl)sulfanyl]aniline.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Applications De Recherche Scientifique
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyrazine and sulfanyl groups can interact with various biological molecules, potentially affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the pyrazin-2-yl sulfanyl group.
4-Nitroaniline: Similar but with the nitro group in a different position.
2-Nitro-4-[(4-nitrophenyl)sulfonyl]aniline: Similar but with a different substituent on the aniline ring.
Uniqueness
2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline is unique due to the presence of the pyrazin-2-yl sulfanyl group, which imparts distinct chemical and biological properties compared to other nitroaniline derivatives.
Propriétés
Numéro CAS |
55564-29-9 |
|---|---|
Formule moléculaire |
C10H8N4O2S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
2-nitro-4-pyrazin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H8N4O2S/c11-8-2-1-7(5-9(8)14(15)16)17-10-6-12-3-4-13-10/h1-6H,11H2 |
Clé InChI |
PNRJBBWDUPGEGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC2=NC=CN=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


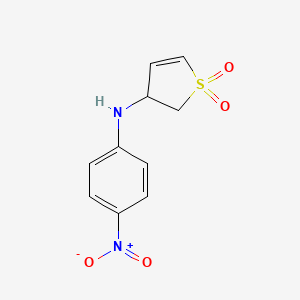

![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
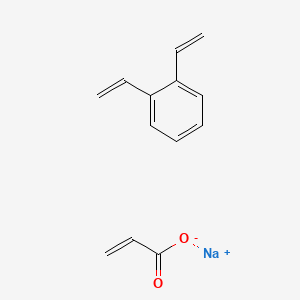
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
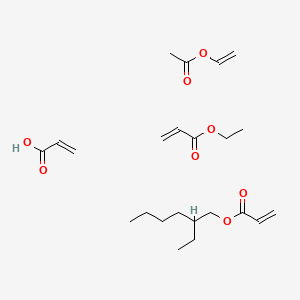
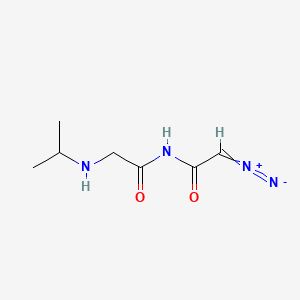

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
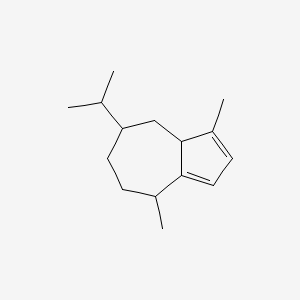
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
